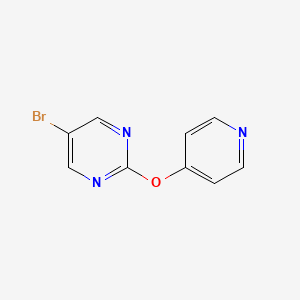

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

描述

属性

IUPAC Name |

5-bromo-2-pyridin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULGZQGULVSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650606 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-07-9 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for the Elaboration of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of disconnections. For this compound, the primary disconnection points are the C-O ether linkage and the C-Br bond.

One common retrosynthetic approach involves disconnecting the ether bond between the pyrimidine (B1678525) ring and the pyridinyl group. This leads to two key synthons: a 5-bromo-2-halopyrimidine and 4-hydroxypyridine (B47283). The corresponding synthetic equivalents would be a dihalogenated pyrimidine, such as 5-bromo-2-chloropyrimidine (B32469), and pyridin-4-ol. This strategy is based on the formation of the ether linkage via a nucleophilic aromatic substitution reaction.

Another viable disconnection strategy targets the carbon-bromine bond on the pyrimidine ring. This approach suggests that the target molecule could be synthesized from 2-(pyridin-4-yloxy)-pyrimidine through a bromination reaction. This pathway is particularly useful if the unhalogenated precursor is readily accessible. The feasibility of this approach hinges on the regioselectivity of the bromination reaction, ensuring the bromine atom is introduced at the desired C-5 position of the pyrimidine ring.

A retrosynthetic map for pyrimidine rings often involves the reaction of a 1,3-dicarbonyl compound with a urea (B33335) derivative (like thiourea (B124793) or guanidines). advancechemjournal.comresearchgate.net This fundamental approach can be adapted to construct the core pyrimidine structure, which can then be further functionalized.

Classical Synthetic Routes to this compound

Classical synthetic methods remain fundamental in the preparation of this compound. These routes often involve well-established reactions such as nucleophilic aromatic substitution, halogenation, and etherification.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryloxy-heterocyclic compounds. In the context of this compound, this approach typically involves the reaction of a 5-bromo-2-halopyrimidine with pyridin-4-ol. The halogen atom at the C-2 position of the pyrimidine ring serves as a leaving group, which is displaced by the nucleophilic oxygen of pyridin-4-ol.

The success of this reaction is often dependent on the nature of the leaving group and the reaction conditions. Generally, more electronegative halogens like fluorine or chlorine at the C-2 position facilitate the substitution. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group of pyridin-4-ol, thereby increasing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to facilitate the reaction.

An example of a similar SNAr reaction is the synthesis of 5-aryloxy-1,2,3-triazines from 5-bromo-1,2,3-triazines and phenols. acs.orgnih.gov This highlights the general applicability of this synthetic strategy.

Halogenation Strategies for Pyrimidine Rings

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step in many synthetic routes to this compound. This is typically achieved through electrophilic halogenation of a 2-(pyridin-4-yloxy)-pyrimidine precursor.

Various brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrimidine rings. The reaction is often carried out in a suitable solvent, and the regioselectivity of the bromination is influenced by the electronic properties of the substituents on the pyrimidine ring. In the case of 2-(pyridin-4-yloxy)-pyrimidine, the pyridinyloxy group at the C-2 position can influence the electron density of the ring, directing the incoming electrophile to the C-5 position.

Other brominating agents, such as bromine in acetic acid or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), have also been successfully used for the C-5 bromination of pyrimidine nucleosides. nih.govresearchgate.net The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity.

Etherification Reactions Involving Pyridin-4-ol

The formation of the ether linkage between the pyrimidine and pyridine (B92270) rings is a critical transformation. This can be achieved through various etherification methods, with the Williamson ether synthesis being a classical and widely used approach. In this method, the sodium or potassium salt of pyridin-4-ol is reacted with a 5-bromo-2-halopyrimidine.

The reaction conditions for this etherification are similar to those described for the SNAr approach. The use of a strong base is crucial for the formation of the pyridin-4-olate (B372684) anion, which then acts as a potent nucleophile. The choice of solvent and temperature can significantly impact the reaction rate and yield.

Advanced Synthetic Methodologies for this compound

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex heterocyclic molecules like this compound. Transition-metal-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the derivatization of pyrimidine rings.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Pyrimidine Derivatization

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of biaryl and heteroaryl compounds. nih.govresearchgate.net These reactions provide efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.

In the context of this compound synthesis, cross-coupling reactions can be employed to introduce the pyridinyloxy group onto a pre-functionalized pyrimidine ring. For example, a Suzuki-Miyaura coupling reaction could be envisioned between a 5-bromo-2-halopyrimidine and a pyridin-4-ylboronic acid derivative. This approach would require a palladium catalyst and a suitable base to facilitate the reaction.

Alternatively, the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds, could be adapted for the synthesis of the target molecule. This would involve the coupling of a 5-bromo-2-halopyrimidine with pyridin-4-ol in the presence of a palladium catalyst and a suitable ligand.

These advanced methodologies often offer advantages over classical routes, including milder reaction conditions, higher functional group tolerance, and improved yields. researchgate.net The development of new catalysts and ligands continues to expand the scope and applicability of these powerful synthetic tools.

Flow Chemistry and Continuous Synthesis Protocols

The application of continuous flow chemistry to the synthesis of this compound offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and potential for scalability. While specific literature on the continuous synthesis of this exact compound is not extensively detailed, the principles can be extrapolated from the synthesis of analogous 2-aryloxypyrimidine derivatives.

A plausible continuous flow process for the synthesis of this compound would involve the nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 4-hydroxypyridine. In a typical setup, streams of the two reactants, along with a suitable base such as potassium carbonate or a non-nucleophilic organic base, would be pumped and mixed in a T-junction. The resulting mixture would then flow through a heated reactor coil to facilitate the reaction.

Table 1: Postulated Parameters for Continuous Flow Synthesis

| Parameter | Value/Condition | Rationale |

| Reactants | 5-Bromo-2-chloropyrimidine, 4-Hydroxypyridine | Key building blocks for the target molecule. |

| Base | Potassium Carbonate (solid phase) or DBU (liquid) | To deprotonate the hydroxyl group of 4-hydroxypyridine, activating it as a nucleophile. |

| Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvents suitable for SNAr reactions. |

| Reactor Type | Packed-bed reactor (with K2CO3) or heated coil reactor | To ensure efficient mixing and heat transfer. |

| Temperature | 100-150 °C | To overcome the activation energy of the SNAr reaction. |

| Residence Time | 5-20 minutes | Optimized to maximize conversion while minimizing byproduct formation. |

| Pressure | 5-10 bar | To suppress solvent boiling and maintain a single liquid phase. |

The use of a packed-bed reactor containing the base can simplify downstream processing by eliminating the need for a separation step to remove the base. Continuous in-line purification techniques, such as solid-phase extraction or continuous crystallization, could be integrated to isolate the final product in high purity. The precise optimization of these parameters would be crucial to achieve high yield and purity of this compound.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the high selectivity and mild reaction conditions of enzymatic catalysis to perform challenging chemical transformations. For the synthesis of this compound, a chemoenzymatic approach could potentially be employed, although specific enzymatic routes for this transformation are not yet well-established in the literature.

A hypothetical chemoenzymatic strategy could involve a lipase-catalyzed transesterification or etherification. While lipases are most commonly used for ester synthesis and hydrolysis, their application in C-O bond formation for ether synthesis has been explored. A lipase (B570770), such as Candida antarctica lipase B (CALB), could potentially catalyze the reaction between an activated pyrimidine substrate and 4-hydroxypyridine.

Another speculative approach could involve the use of a transaminase. If a suitable amino-pyrimidine precursor were available, a transaminase could be used to introduce an amino group, which could then be chemically converted to the desired pyridinyloxy linkage. However, this would represent a more circuitous and less direct route.

The development of a bespoke enzyme through directed evolution could yield a biocatalyst with high efficiency and selectivity for the direct formation of the ether linkage in this compound.

Microwave-Assisted Organic Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of this compound is a prime candidate for this technology, given that the SNAr reaction often requires elevated temperatures and prolonged reaction times under conventional heating.

The reaction would be carried out by subjecting a mixture of 5-bromo-2-chloropyrimidine, 4-hydroxypyridine, and a suitable base in a high-boiling point solvent to microwave irradiation. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes.

Table 2: Representative Conditions for Microwave-Assisted Synthesis

| Parameter | Condition |

| Reactants | 5-Bromo-2-chloropyrimidine, 4-Hydroxypyridine |

| Base | K2CO3, Cs2CO3, or DIPEA |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 120-180 °C |

| Time | 5-30 minutes |

| Power | 100-300 W |

Optimization of these parameters, particularly the choice of base and solvent, is critical to achieving a high yield and minimizing the formation of potential byproducts. The use of a sealed vessel in a dedicated microwave reactor allows for precise temperature and pressure control, enhancing the safety and reproducibility of the synthesis. nih.gov

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

The optimization of reaction conditions is paramount to developing an efficient and economically viable synthesis of this compound. Key parameters to consider include the nature of the leaving group on the pyrimidine ring, the choice of base, solvent, temperature, and reaction time.

For the SNAr reaction, a more labile leaving group than chlorine, such as fluorine or a sulfonyl group, could potentially lower the required reaction temperature and time. A systematic screening of bases, from inorganic carbonates to organic amines, would be necessary to identify the optimal catalyst for the deprotonation of 4-hydroxypyridine without promoting side reactions.

Table 3: Factors for Optimization in the Synthesis of this compound

| Factor | Variables to Consider | Impact on Reaction |

| Leaving Group | Cl, F, SO2R | Reaction rate and conditions |

| Base | K2CO3, Cs2CO3, NaH, DBU, DIPEA | Nucleophilicity of the phenoxide, side reactions |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Reactant solubility, reaction rate |

| Temperature | 80-180 °C | Reaction kinetics, byproduct formation |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Reaction rate in biphasic systems |

Process intensification can be achieved by transitioning from batch to continuous flow synthesis, as previously discussed, or by implementing technologies such as microwave reactors or ultrasound irradiation to enhance reaction rates. The use of design of experiments (DoE) methodologies can facilitate the rapid and systematic optimization of multiple reaction parameters simultaneously.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for the sustainable production of fine chemicals and pharmaceuticals. The synthesis of this compound can be made more environmentally benign by considering several of the twelve principles of green chemistry.

Atom Economy: The primary synthetic route, a nucleophilic aromatic substitution, is inherently atom-economical as it is an addition-elimination reaction.

Use of Safer Solvents: While polar aprotic solvents like DMF and DMSO are effective, their toxicity is a concern. Exploring greener alternatives such as ionic liquids, supercritical fluids, or even water (if a suitable phase-transfer catalyst is employed) would be beneficial. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Microwave-assisted synthesis and flow chemistry can lead to significant energy savings by reducing reaction times and allowing for more efficient heat transfer. rasayanjournal.co.in

Catalysis: The use of a recyclable base or a solid-supported catalyst can simplify purification and reduce waste. Chemoenzymatic approaches, if developed, would offer a highly green catalytic route.

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a key aspect of waste prevention.

By integrating these principles, the synthesis of this compound can be developed into a more sustainable and environmentally responsible process.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

No published data available.

¹H NMR and ¹³C NMR Chemical Shift Assignments

No published data available. A table for predicted chemical shifts cannot be accurately generated without experimental validation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

No published data available. A detailed analysis of through-bond and through-space correlations from COSY, HSQC, HMBC, and NOESY experiments is required for unambiguous structural confirmation. Such spectra are not found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy of this compound for Vibrational Analysis

No published data available. Experimental IR and Raman spectra are necessary to identify and assign the characteristic vibrational modes of the molecule, including C-Br, C-O-C, C=N, and aromatic C-H stretching and bending frequencies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

No published experimental data available. While the theoretical exact mass can be calculated from the molecular formula (C₉H₆BrN₃O), experimental HRMS data is required to confirm the elemental composition with high precision.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

No published data available. A UV-Vis spectrum would provide information on the electronic transitions within the molecule, typically showing absorption maxima corresponding to π→π* and n→π* transitions of the aromatic systems.

X-ray Crystallography for Solid-State Structure and Conformational Analysis of this compound

No published crystal structure data available. X-ray crystallography is essential for the unambiguous determination of the solid-state structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions. Without a solved crystal structure, a definitive analysis of the molecule's conformation in the solid state is not possible.

Crystal Packing and Intermolecular Interactions

No crystallographic data, such as single-crystal X-ray diffraction studies, for this compound could be located. Consequently, a discussion of its crystal packing, including unit cell parameters, space group, and the nature of intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking), cannot be provided.

Tautomerism and Polymorphism Studies

There is no available research in the searched scientific literature concerning potential tautomeric forms or polymorphic modifications of this compound. Tautomerism would involve the migration of a proton, and polymorphism would describe the existence of different crystal structures of the same compound. Without experimental or theoretical studies, any discussion on these phenomena would be purely speculative.

Further research, including novel synthesis and in-depth structural analysis, would be required to generate the data necessary to fulfill the detailed sections of the proposed article.

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

Reactivity of the Pyrimidine (B1678525) Core in 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

The pyrimidine ring in this compound is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The presence of two nitrogen atoms in the ring lowers the electron density, making the carbon atoms susceptible to nucleophilic attack. However, the 2-position is substituted with the pyridin-4-yloxy group, and the 5-position is occupied by a bromine atom. This leaves the C4 and C6 positions as the most likely sites for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at these positions in a derivative of the title compound.

Furthermore, the pyrimidine ring can undergo metal-catalyzed C-H activation reactions, although this is generally less common than reactions involving the bromine substituent. The precise conditions for such transformations would be highly dependent on the catalyst system and the electronic nature of the other substituents on the ring.

Functional Group Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the pyrimidine ring is a key handle for a wide range of functional group transformations, primarily through nucleophilic displacement and organometallic cross-coupling reactions.

Nucleophilic Displacement Reactions

Direct nucleophilic displacement of the bromine atom on the pyrimidine ring is generally challenging due to the electron-rich nature of the halogen. However, under specific conditions, such as high temperatures or the use of highly activated nucleophiles, substitution might be achieved. The success of such reactions would also be influenced by the nature of the solvent and the presence of any catalytic promoters.

Organometallic Reagent-Mediated Cross-Coupling Reactions

The bromine substituent provides an excellent site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an ideal substrate for this reaction, where the bromine atom can be replaced by a variety of aryl, heteroaryl, or alkyl groups. The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | R-B(OH)2 | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 5-R-2-(pyridin-4-yloxy)-pyrimidine |

Table 1: Representative Conditions for Suzuki Coupling of this compound.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl moiety at the 5-position of the pyrimidine ring.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | R-C≡CH | PdCl2(PPh3)2 | CuI | Et3N | THF | 5-(R-C≡C)-2-(pyridin-4-yloxy)-pyrimidine |

Table 2: Typical Conditions for Sonogashira Coupling of this compound.

Buchwald–Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. This compound could be coupled with a wide range of primary or secondary amines to yield the corresponding 5-amino-pyrimidine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation.

| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Product |

| This compound | R1R2NH | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 5-(R1R2N)-2-(pyridin-4-yloxy)-pyrimidine |

Table 3: General Conditions for Buchwald-Hartwig Amination of this compound.

Reactivity of the Pyridin-4-yloxy Moiety

The pyridin-4-yloxy moiety is generally more stable than the C-Br bond under the conditions of palladium-catalyzed cross-coupling reactions. The ether linkage is robust and not easily cleaved. The pyridine (B92270) ring itself is electron-deficient, and the nitrogen atom can act as a Lewis base, potentially coordinating to metal catalysts. This coordination could influence the reactivity of the molecule as a whole.

The pyridine nitrogen can be protonated in acidic media, which would significantly alter the electronic properties of the entire molecule, potentially deactivating the pyrimidine ring towards certain reactions. Quaternization of the pyridine nitrogen with an alkyl halide would also modify its reactivity.

Mechanistic Pathways of Key Transformations Involving this compound

The mechanistic pathways for the key cross-coupling reactions are well-established. For instance, the Suzuki, Sonogashira, and Buchwald-Hartwig reactions all proceed through a catalytic cycle involving a palladium complex.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound, the copper acetylide, or the amine reacts with the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the specific ligands on the palladium catalyst, the base used, the solvent, and the reaction temperature.

Photochemistry and Electrochemistry of this compound

Following a comprehensive review of scientific literature and chemical databases, no specific experimental or theoretical studies on the photochemical or electrochemical behavior of this compound have been reported. The inherent reactivity of the pyrimidine and pyridine ring systems, along with the presence of a bromo substituent, suggests potential for both photochemical and electrochemical activity. However, without dedicated research on this particular molecule, any discussion would be purely speculative and fall outside the scope of this fact-based article.

General studies on substituted pyrimidines indicate that photochemical reactions can occur, often involving rearrangements, additions, or fragmentations, depending on the nature and position of the substituents and the irradiation conditions. Similarly, the electrochemical properties of pyrimidine derivatives are known to be influenced by substitution, affecting their oxidation and reduction potentials.

Further research is required to elucidate the specific photochemical pathways and electrochemical characteristics of this compound. Such studies would involve techniques like UV-Vis spectroscopy, preparative photolysis, cyclic voltammetry, and computational modeling to determine reaction mechanisms, identify products, and measure key parameters.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For a molecule like 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. researchgate.net

The primary output of a DFT calculation is the optimized molecular geometry, which provides the most stable arrangement of the atoms in the molecule. From this optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of these frontier orbitals can also be visualized. For this compound, the HOMO is likely to be located on the electron-rich pyrimidine (B1678525) and pyridine (B92270) rings, while the LUMO may be distributed across the entire molecule. The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Illustrative Data for DFT Calculations of this compound

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -2345.67 Hartree |

Note: The data in this table is illustrative and represents typical values for similar molecules.

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy for electronic properties. For this compound, ab initio calculations could be used to benchmark the results obtained from DFT and to provide more precise values for properties like electron correlation energies.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage between the pyrimidine and pyridine rings. A conformational analysis would explore the potential energy surface (PES) associated with the dihedral angle of this linkage. By systematically rotating this bond and calculating the energy at each step, a PES map can be generated. This map would reveal the global minimum energy conformation (the most stable structure) as well as any local minima and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Illustrative Conformational Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 1.8 |

| 120 | 3.5 |

| 180 | 6.0 |

Note: The data in this table is illustrative and represents a hypothetical energy profile.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then solve Newton's equations of motion for every atom in the system, providing a trajectory of how the molecule moves and interacts with its surroundings.

MD simulations are particularly useful for studying how the molecule interacts with solvents. mdpi.com By analyzing the trajectory, one can determine the radial distribution functions of water around specific atoms in the molecule, revealing the hydration shell structure. Hydrogen bonding between the molecule and water can also be quantified. Furthermore, MD simulations can explore the conformational landscape of the molecule in a dynamic context, showing how it transitions between different shapes over time.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The calculated IR spectrum can be compared with an experimental spectrum to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and assigning the signals to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the molecule's UV-Vis spectrum.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (pyrimidine) | 1650-1550 |

| C-O-C stretch (ether) | 1250-1150 |

| C-Br stretch | 650-550 |

Note: The data in this table is illustrative and represents typical frequency ranges for these types of bonds.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical modeling can be used to investigate the potential chemical reactions of this compound. For a proposed reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves identifying and calculating the energies of all intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. This is particularly useful for understanding potential metabolic pathways or for designing new synthetic routes.

Computational Studies on Intermolecular Interactions and Crystal Lattice Energies

The arrangement of molecules in a crystal is a delicate balance of various intermolecular interactions. For a molecule like this compound, with its combination of aromatic rings, nitrogen heteroatoms, an ether linkage, and a bromine substituent, a diverse range of non-covalent interactions is expected to dictate its crystal packing. These interactions would include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

Intermolecular Interaction Analysis:

Computational analysis of the crystal structure of a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveals the significant role of various intermolecular contacts. researchgate.net Hirshfeld surface analysis is a common method to visualize and quantify these interactions. This technique maps the electron density around a molecule to identify close contacts with neighboring molecules. For a molecule like this compound, one would anticipate significant contributions from several types of interactions.

For instance, studies on other bromo-substituted heterocyclic compounds have shown that H···Br/Br···H, H···H, and H···C/C···H contacts are often the most prevalent, indicating the importance of both hydrogen bonding and van der Waals forces in the crystal packing. researchgate.net In the case of this compound, the nitrogen atoms in the pyridine and pyrimidine rings could act as hydrogen bond acceptors, forming C–H···N interactions with hydrogen atoms from neighboring molecules. The bromine atom is also capable of forming halogen bonds (C–Br···N or C–Br···O), which are directional interactions that can significantly influence the crystal architecture.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in Table 1.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Hypothetical Percentage Contribution (%) |

|---|---|

| H···H | 35-45 |

| C···H/H···C | 20-30 |

| N···H/H···N | 10-15 |

| O···H/H···O | 5-10 |

| Br···H/H···Br | 5-10 |

| C···C | 3-7 |

This table is illustrative and based on findings for structurally analogous compounds. Specific values for this compound would require dedicated computational analysis.

Crystal Lattice and Interaction Energy Calculations:

Beyond identifying and quantifying the types of interactions, computational methods can be used to calculate the energies associated with them. This is often achieved by calculating the interaction energies between a central molecule and its nearest neighbors within the crystal lattice. These calculations are typically performed using DFT with a suitable basis set that can accurately describe non-covalent interactions.

The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components. For molecules with significant π-systems and heteroatoms, both dispersion and electrostatic forces are expected to be major contributors to the lattice energy. For example, in a study of a pyridazine (B1198779) derivative, it was found that hydrogen bonding and van der Waals interactions were the dominant forces in the crystal packing. nih.gov Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, energy framework calculations indicated that the intermolecular contacts are largely dispersive in nature. researchgate.net

A summary of the types of interaction energies that would be calculated for this compound is provided in Table 2.

| Lattice Energy | The total energy of the crystal lattice, representing the energy required to separate the crystal into its constituent molecules. | - |

This table outlines the theoretical components of interaction and lattice energies. Actual values would be the result of specific quantum chemical calculations.

Biological Activity Profiling and Pharmacological Mechanism of Action of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

In Vitro Biological Screening Paradigms for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

There is no specific information available in the public domain regarding the in vitro biological screening of this compound. Scientific literature does not detail its inclusion in broad screening campaigns or targeted assays against specific biological targets. Therefore, no data on its activity, potency, or selectivity from such screening paradigms can be provided.

Target Identification and Validation for this compound

The biological target or targets of this compound have not been identified or validated in published research. There are no reports of studies employing methods such as affinity chromatography, chemical proteomics, or genetic approaches to elucidate its molecular targets. Consequently, the proteins, enzymes, receptors, or other biomolecules with which this compound may interact remain unknown.

Mechanistic Elucidation of Biological Effects at the Molecular Level

Consistent with the lack of target identification, there is no information available concerning the molecular mechanism of action for this compound. The following subsections, which would typically detail such mechanisms, are therefore devoid of specific data for this compound.

No receptor binding assays or corresponding data for this compound have been reported. There is no information on its affinity (e.g., Kᵢ, Kd) or binding kinetics for any known receptor.

There are no published studies on the effects of this compound on enzymatic activity. As such, no data regarding its potential as an enzyme inhibitor, including parameters like IC₅₀ or Kᵢ values, or the type of inhibition (e.g., competitive, non-competitive), are available.

Due to the absence of an identified biological target, no protein-ligand interaction analyses, such as X-ray crystallography, NMR spectroscopy, or computational docking studies, have been performed or reported for this compound.

Cellular Assays and Functional Readouts for this compound Activity

No data from cellular assays investigating the functional effects of this compound have been found in the scientific literature. There are no reports on its effects on cell viability, proliferation, signaling pathways, or other cellular functions in any tested cell line.

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Extensive searches of scientific literature and databases have revealed a significant lack of specific biological and pharmacological data for the chemical compound This compound . While the pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, and various derivatives have been studied, there is no available research detailing the specific effects of this particular compound on cell viability, apoptosis, cell cycle modulation, or its in vivo pharmacology as requested in the provided outline.

The existing body of research focuses on derivatives and analogs, such as "5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine" and the drug "Macitentan," which incorporates a related structural motif. However, per the strict instructions to focus solely on "this compound," a detailed article conforming to the requested outline cannot be generated. To do so would necessitate the inclusion of information on other compounds, which is explicitly outside the scope of the user's request.

Therefore, the following sections of the requested article cannot be completed due to the absence of specific data for "this compound":

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

Without primary research data on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Rational Design of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

The pyrimidine ring is a versatile core that allows for structural modifications at the C2, C4, C5, and C6 positions, each influencing the molecule's interaction with target proteins. ijsat.orgorientjchem.org Modifications to this central ring system can significantly alter a compound's potency and selectivity.

Substitutions at the C4 and C6 positions of the pyrimidine ring are particularly common in SAR studies. Introducing various groups at these positions can modulate the electronic properties and steric profile of the molecule, affecting its binding affinity. For instance, in related pyrido[3,2-d]pyrimidine (B1256433) series, the introduction of different substituents at the C4 and C6 positions was critical for achieving potent dual inhibition of MNK and PIM kinases. nih.gov Studies on 2,4-disubstituted pyrimidines have shown that varying the steric and electronic properties of substituents at these positions can lead to potent and selective inhibitors of enzymes like cholinesterase. nih.gov

In a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, modifications at the C6 position were explored to evaluate the impact on antiviral activity. nih.gov While the specific biological target differs, the principle remains that the periphery of the pyrimidine core is a key area for optimization. Introducing small alkyl or aryl groups can explore nearby hydrophobic pockets in a target's active site, potentially increasing potency.

The table below summarizes the impact of hypothetical modifications at the C4 position of the this compound scaffold, based on general principles observed in related pyrimidine-based inhibitors.

| Modification at C4 | Rationale | Predicted Impact on Activity |

| Small alkyl (e.g., -CH₃) | Probes for small hydrophobic pockets. | May increase potency if a pocket is present. |

| Amino group (-NH₂) | Can act as a hydrogen bond donor. | Potentially increases binding affinity through new H-bonds. |

| Phenyl group | Explores larger hydrophobic regions. | May increase potency but could also decrease selectivity. |

| Methoxy (B1213986) group (-OCH₃) | Can act as a hydrogen bond acceptor. | May improve binding and solubility. |

Exploration of Substitutions on the Pyridine (B92270) Ring

The pyridine ring in this compound typically interacts with the solvent-exposed region of a kinase's ATP-binding site or can be tailored to form specific interactions. Substitutions on this ring can significantly affect the compound's properties, including potency, selectivity, and metabolic stability. nih.gov

The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-donating groups (EDGs) like methoxy (-OCH₃) can increase the electron density on the ring, potentially affecting its pKa and hydrogen bonding capability. Conversely, electron-withdrawing groups (EWGs) such as a cyano (-CN) or nitro (-NO₂) group can decrease electron density, which may be favorable for certain interactions. researchgate.net

For example, in a series of 2-phenoxypyridine (B1581987) JNK inhibitors, which share a similar structural motif, optimization of substituents on the aryl ring led to the discovery of potent compounds with good in vivo profiles. nih.gov The position of the substituent is also critical. Modifications at the C2, C3, and C5 positions (ortho and meta to the ether linkage) can influence the ring's orientation in the binding pocket due to steric effects.

The following table illustrates the potential effects of substitutions at the C3 position of the pyridine ring.

| Substituent at C3-pyridine | Electronic Effect | Potential SAR Outcome |

| -F, -Cl | Electron-withdrawing (inductive) | May form halogen bonds or favorable dipole interactions. |

| -CH₃ | Electron-donating (inductive) | Can fill small hydrophobic pockets. |

| -OCH₃ | Electron-donating (resonance) | Can act as a hydrogen bond acceptor and improve solubility. |

| -CN | Strongly electron-withdrawing | May improve binding through dipole interactions but can impact metabolism. |

Alterations of the Ether Linkage

The ether linkage connecting the pyrimidine and pyridine rings is a key structural element that provides a certain degree of rotational flexibility. Replacing this oxygen atom with other bioisosteric groups can impact the molecule's conformation, stability, and hydrogen-bonding potential, leading to significant changes in biological activity.

In a study of structurally related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the ether linkage (X=O) was systematically replaced with a thioether (X=S), an amino group (X=NH), and a methylated amino group (X=NMe). mdpi.comnih.govresearchgate.net The results demonstrated the critical nature of this linker. Replacing the oxygen with sulfur resulted in a complete loss of activity, while the amino and N-methylamino linkers led to a significant reduction in potency. This suggests that the specific geometry and electronic properties of the ether oxygen, including its ability to act as a hydrogen bond acceptor, are crucial for potent inhibition in that particular scaffold.

| Linker (X) | Compound Structure | Relative Potency | Rationale for Activity Change |

| Oxygen (-O-) | 5-Bromo-2-(pyridin-4-O xy)-pyrimidine | High (Reference) | Optimal bond angle, length, and H-bond accepting properties. |

| Sulfur (-S-) | 5-Bromo-2-(pyridin-4-S ulfanyl)-pyrimidine | Often Lower | Different bond angle and length; less effective H-bond acceptor. |

| Amino (-NH-) | 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine | Variable | Introduces a hydrogen bond donor, altering binding mode. |

| Methylene (B1212753) (-CH₂-) | 5-Bromo-2-(pyridin-4-ylmethyl)pyrimidine | Variable | Removes H-bond accepting ability; increases flexibility. |

Impact of Halogen Substitutions (e.g., replacement of bromine) on Biological Activity

The bromine atom at the C5 position of the pyrimidine ring is a key feature. Halogens can influence biological activity through several mechanisms, including steric effects, electronic modulation, and the formation of halogen bonds. nih.gov The replacement of bromine with other halogens (F, Cl, I) or its complete removal can have a profound impact on potency and selectivity.

The C5 position of the pyrimidine ring often points towards the "roof" of the ATP-binding site in kinases. The size and lipophilicity of the halogen at this position are critical. In many kinase inhibitor series, a bromine or chlorine atom at this position is optimal for filling a specific hydrophobic pocket. For example, studies on pyrimidine derivatives have shown that the presence and nature of a halogen substituent are crucial for activity. nih.gov Replacing a chlorine atom with a smaller fluorine atom has been shown to decrease activity in some Aurora kinase inhibitors, indicating the importance of steric bulk at that position. nih.gov

Conversely, in other scaffolds, a smaller fluorine atom is preferred for its ability to form favorable interactions or improve metabolic stability. ijpcbs.com The enhanced biological properties of many fluorinated heterocycles are attributed to increased oxidative and thermal stability. ijpcbs.com The choice of halogen is therefore highly dependent on the specific topology of the target's binding site.

| Halogen at C5 | van der Waals Radius (Å) | Electronegativity (Pauling) | General Impact on Activity |

| -H (unsubstituted) | 1.20 | 2.20 | Often results in a significant loss of potency due to lack of interaction. |

| -F | 1.47 | 3.98 | May improve metabolic stability; can act as a weak H-bond acceptor. |

| -Cl | 1.75 | 3.16 | Often provides a good balance of size and lipophilicity for pocket filling. |

| -Br | 1.85 | 2.96 | Potent halogen bond donor; often provides optimal steric bulk. |

| -I | 1.98 | 2.66 | Largest and most polarizable; may be too large for some pockets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.netbenthamdirect.com

These models help to visualize the impact of different physicochemical properties on activity. For a series of this compound analogs, a QSAR model would typically analyze:

Steric Fields: Indicating where bulky groups increase or decrease activity. A CoMFA map might show a favorable green contour near the C5-bromo position, suggesting that bulky substituents are preferred here.

Electrostatic Fields: Highlighting regions where positive or negative charges are favorable. A blue contour near the pyridine nitrogen would suggest that an increase in positive potential (e.g., through protonation) enhances binding.

Hydrophobic Fields: Identifying areas where lipophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields: Showing where H-bond donors or acceptors can improve affinity.

Such models for pyrimidine derivatives have successfully identified key structural requirements for potent kinase inhibition. researchgate.netresearchgate.net The outputs from these models, particularly the contour maps, provide direct guidance for designing new analogs with potentially improved activity. For instance, if a CoMSIA map shows a favorable hydrogen bond donor region near the pyridine ring, a rational design step would be to introduce a substituent like an amino group at that position.

Design Principles for Optimizing Biological Activity and Selectivity

Based on the SAR studies of this compound and related scaffolds, several key design principles emerge for optimizing biological activity and selectivity:

C5-Halogen is a Key Interaction Point: The 5-bromo substituent is often crucial for potency, likely by occupying a hydrophobic pocket and forming halogen bonds. Optimization should focus on finding the optimal halogen (Cl, Br) or a small lipophilic group for this position, depending on the specific target topology.

Pyrimidine Core as a Scaffold: The 2,5-disubstituted pyrimidine core is an effective scaffold for kinase inhibition. Further substitutions at the C4 position with small groups (e.g., amino, methyl) can be used to fine-tune potency and probe for additional interactions without drastically altering the core binding mode. nih.gov

Pyridine Ring for Selectivity and Solubility: The pyridine ring often extends towards the solvent-exposed region of the binding site. This position is ideal for introducing polar groups or substituents that can form specific interactions with residues outside the highly conserved hinge region, thereby enhancing selectivity. Modifications here can also be used to modulate physicochemical properties like solubility. nih.gov

Ether Linkage Integrity: The ether linkage is often critical for maintaining the optimal orientation between the pyrimidine and pyridine rings. Bioisosteric replacement is a high-risk strategy and, as seen in related series, can lead to a dramatic loss of activity. mdpi.comnih.gov Its role as a hydrogen bond acceptor appears to be important in many cases.

By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with enhanced potency, improved selectivity against off-target kinases, and more favorable drug-like properties.

Medicinal Chemistry Applications and Drug Discovery Landscape of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine

Lead Identification and Optimization Strategies Utilizing 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine Scaffold

The this compound scaffold serves as a versatile template in lead identification and optimization efforts. The core structure presents multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the initial hit. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura reactions, which can be employed to introduce a wide range of aryl or heteroaryl substituents. mdpi.com This strategy is often used to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

Structure-activity relationship (SAR) studies are crucial in the optimization process. For pyrimidine (B1678525) derivatives, the nature and position of substituents on the pyrimidine ring, as well as on the linked aromatic systems, can significantly influence biological activity. rsc.org For instance, in the development of kinase inhibitors, modifications at the 5-position of the pyrimidine ring can modulate the interaction with the hinge region of the kinase domain, a key determinant of inhibitor binding.

Optimization strategies often focus on improving metabolic stability and oral bioavailability. The pyridyl nitrogen can be a site of metabolism, and its pKa can influence solubility and absorption. Modifications to the pyridine (B92270) or pyrimidine rings, or the introduction of specific functional groups, can be used to fine-tune these properties.

Therapeutic Areas of Interest for this compound and its Analogs

The unique structural features of this compound and its analogs make them promising candidates for investigation in several therapeutic areas. The pyrimidine core is a well-established pharmacophore in a multitude of approved drugs, and its combination with a pyridyl moiety opens up new avenues for biological activity. arabjchem.orgijpsjournal.com

Oncology Research

In oncology research, the 2-phenylaminopyrimidine scaffold is a well-known core structure of several kinase inhibitors, such as imatinib. mdpi.com The 2-(pyridin-4-yloxy)-pyrimidine scaffold can be considered a bioisostere, where the amine linker is replaced by an ether linkage. This modification can alter the compound's conformational preferences and hydrogen bonding capabilities, potentially leading to novel kinase inhibitor profiles.

Kinases are a major class of targets in oncology, and the development of selective inhibitors is a key focus of modern drug discovery. ed.ac.uk Derivatives of the 2,4-diaminopyrimidine (B92962) scaffold have been investigated as potent c-jun N-terminal kinase (JNK) inhibitors. rsc.org Furthermore, pyrido[2,3-d]pyrimidines, which are fused pyrimidine-pyridine systems, have been explored as inhibitors of tyrosine kinases like c-Abl and Bcr/Abl. nih.gov

Research on pyrrolo[2,3-d]pyrimidines has identified them as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in cancer therapy. rjeid.com The this compound scaffold could potentially be explored for similar activities, with the pyridyl moiety interacting with the solvent-exposed region of the kinase active site.

A series of novel 2-phenylaminopyrimidine (PAP) derivatives were designed and synthesized, with some showing potent inhibition of proliferation in human chronic myeloid leukemia K562 cells, even more so than the established drug STI-571. mdpi.com

| Compound ID | Modification | Target/Activity | Reference |

|---|---|---|---|

| STI-571 (Imatinib) | 2-phenylaminopyrimidine core | Bcr-Abl tyrosine kinase inhibitor | mdpi.com |

| (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide | PAP derivative | 3-fold more potent cell growth inhibitor than STI-571 in K562 cells | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine analogs | Fused pyrimidine-pyrrole core | EGFR and VEGFR kinase inhibitors | rjeid.com |

| Pyrido[2,3-d]pyrimidine analogs | Fused pyrimidine-pyridine core | c-Abl and Bcr/Abl kinase inhibitors | nih.gov |

Anti-infective Research

The pyrimidine scaffold is a cornerstone in the development of anti-infective agents. nih.gov Its presence in the nucleobases of DNA and RNA makes it a logical target for interfering with microbial replication. Various pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity.

For instance, a study on pyrimidin-2-ol/thiol/amine analogues revealed that several compounds exhibited significant antimicrobial activity against both bacterial and fungal strains, with some being more potent than standard drugs like cefadroxil (B1668780) and fluconazole. nih.gov The introduction of electron-withdrawing groups on the pyrimidine nucleus was found to enhance the antimicrobial potential. nih.gov

While specific studies on the anti-infective properties of this compound are not widely reported, the general activity of related pyrimidine and pyridine derivatives suggests that this scaffold could be a promising starting point for the development of new antimicrobial agents. nih.gov The pyridyl moiety can also contribute to antimicrobial activity and improve physicochemical properties such as solubility. mdpi.com

| Compound Class | Organisms Tested | Key Findings | Reference |

|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, S. enterica, P. aeruginosa, C. albicans, A. niger | Compounds 2, 5, 10, 11, and 12 showed significant antimicrobial activity, some exceeding standard drugs. | nih.gov |

| Pyridine derivatives | Various bacteria and fungi | Pyridine nucleus is a common feature in many antimicrobial compounds. | nih.gov |

| Alkyl pyridinol compounds | Gram-positive bacteria, including MRSA | Demonstrated bactericidal activity, likely through membrane disruption. | mdpi.com |

Inflammatory and Autoimmune Disease Research

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov A notable mechanism of action for anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

A comparative study of pyridine and pyrimidine derivatives showed that both scaffolds could be used to develop compounds with anti-inflammatory activity. nih.gov In lipopolysaccharide (LPS)-stimulated RAW macrophages, certain pyridine and pyrimidine derivatives demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.gov

Given the established role of both pyrimidine and pyridine scaffolds in modulating inflammatory pathways, analogs of this compound could be promising candidates for the development of novel anti-inflammatory drugs.

| Compound Series | Assay | Key Results | Reference |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-1/COX-2 inhibition | High selectivity for COX-2, comparable to meloxicam. | nih.gov |

| Pyridine (7a, 7f) and Pyrimidine (9a, 9d) derivatives | Nitric oxide (NO) inhibition in LPS-stimulated RAW macrophages | Significant inhibition of NO production, with IC50 values in the micromolar range. | nih.gov |

Central Nervous System (CNS) Disorders Research

The pyrimidine scaffold has been explored for its potential in treating central nervous system (CNS) disorders. nih.gov Pyrimidine-containing compounds have been designed as agents targeting various CNS receptors and enzymes. The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of CNS drugs, and the physicochemical properties of the this compound scaffold could potentially be tailored to achieve this.

While specific research on the application of this compound in CNS disorders is limited in the available literature, the broader class of pyrimidine derivatives has been investigated for various CNS activities, including anticonvulsant and antidepressant effects. jacsdirectory.com The pyridine moiety is also present in many CNS-active compounds. nih.gov

Prodrug Strategies and Targeted Delivery Approaches for this compound

Prodrug strategies are often employed in medicinal chemistry to overcome unfavorable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. For pyrimidine derivatives, particularly those that are not nucleoside analogs, prodrug approaches can be designed to improve oral bioavailability or to achieve targeted delivery to specific tissues.

One common prodrug strategy involves the esterification of hydroxyl or carboxylic acid functional groups. While this compound itself lacks these groups, analogs bearing such functionalities could be developed. Another approach is the use of N-acyloxyalkyl or N-alkoxycarbonylalkyl derivatives to create prodrugs of compounds containing amine or amide groups.

For targeted delivery, a prodrug can be designed to be activated by enzymes that are overexpressed in the target tissue, such as in tumors. This can help to increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. For pyrimidine-based anticancer agents, targeting tumor-specific enzymes is an attractive strategy. nih.gov

While specific prodrug or targeted delivery systems for this compound have not been extensively reported, the general principles of prodrug design are applicable. For instance, acyclic nucleoside phosphonates containing a 2,4-diaminopyrimidine moiety have been successfully converted into various prodrug forms, including pivaloyloxymethyl (POM) and (isopropoxycarbonyl)oxymethyl (POC) esters, to improve their antiviral activity. nih.gov These strategies could potentially be adapted for non-nucleoside pyrimidine derivatives.

Patent Landscape Analysis for this compound and Related Structures

An analysis of the patent landscape reveals that while specific patents exclusively claiming this compound are not prominently found, the core structure is encompassed within a multitude of broader patents for kinase inhibitors and other therapeutic agents. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, leading to its frequent appearance in patent applications for various drug discovery programs. benthamscience.com

Patents for 5-bromo-2-substituted pyrimidine compounds cover a wide range of potential therapeutic uses, including as intermediates in the synthesis of more complex molecules. For instance, a Chinese patent discloses a preparation method for 5-bromo-2-substituted pyrimidine compounds, highlighting their utility as building blocks in the pharmaceutical industry. nih.gov

The structural relative, Macitentan, an endothelin receptor antagonist, contains a 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy moiety, underscoring the therapeutic relevance of the bromopyrimidine core in cardiovascular disease. nih.govresearchgate.netgoogle.com This discovery has likely spurred further interest in the patenting of related structures.

Furthermore, patents related to epidermal growth factor receptor (EGFR) inhibitors have included compounds with a 5-bromopyrimidine (B23866) core, indicating its importance in the development of anticancer agents. nih.gov The general trend in the patent landscape is the protection of broad Markush structures that cover numerous substituted pyrimidine derivatives, rather than singling out this compound. This strategy allows pharmaceutical companies to protect a wide chemical space and multiple potential drug candidates.

Table 1: Representative Patents Related to Substituted Pyrimidine Structures

| Patent Number | Title | Key Structural Features Claimed | Therapeutic Area (if specified) |

| CN110642788A | Preparation method of 5-bromo-2-substituted pyrimidine compounds | General scaffold for 5-bromo-2-substituted pyrimidines | Not specified (synthesis method) |

| EP4212522A1 | Compounds for suppressing EGFR mutant cancer and pharmaceutical use thereof | Pyrimidine derivatives as EGFR inhibitors | Cancer |

| WO2012170976A2 | Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity | Pyrimidine and pyridine kinase inhibitors | Hyperproliferative diseases |

| US20040204386A1 | Pyrimidines and uses thereof | Substituted pyrimidines | Cancer (inhibition of cell proliferation) |

Preclinical Development Considerations and Challenges

The preclinical development of this compound and related structures would involve a series of in vitro and in vivo studies to assess its safety and efficacy before it could be considered for human trials. Several key considerations and potential challenges emerge from the general understanding of pyrimidine-based kinase inhibitors.

Pharmacokinetics and ADME Properties: A critical aspect of preclinical development is the evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In silico ADME predictions are often employed in the early stages to forecast properties like oral bioavailability and drug-likeness. nih.govacs.org For pyrimidine derivatives, metabolic stability can be a challenge, and understanding the metabolic pathways is crucial to avoid the formation of toxic metabolites. The ether linkage in this compound could be susceptible to metabolic cleavage.

Toxicology and Safety Pharmacology: A thorough toxicological evaluation is necessary to identify any potential adverse effects. For kinase inhibitors, off-target activity is a significant concern due to the high degree of conservation in the ATP-binding sites of kinases. rsc.org This can lead to toxicities affecting various organ systems. Preclinical studies would need to assess for potential cardiotoxicity, hepatotoxicity, and myelosuppression, which are known side effects of some kinase inhibitors. Acute toxicity studies, like determining the LD50, would provide initial information on the compound's safety margin. researchgate.net Studies on pyrimidine derivatives under oxidative stress have also been conducted to understand their toxic mechanisms.

Selectivity and Off-Target Effects: Achieving selectivity for the target kinase over other kinases is a major challenge in the development of this class of drugs. rsc.org Poor selectivity can lead to a range of side effects. The pyrimidine scaffold, while effective for hinge-binding, is accommodated by many kinases, which can result in poor kinome-wide selectivity. rsc.org Preclinical in vitro kinase panels are essential to profile the selectivity of this compound and identify potential off-target interactions early in development.

Drug Resistance: As with many targeted therapies, the potential for the development of drug resistance is a significant hurdle. Preclinical models, such as resistant cell lines or xenograft models, would be necessary to investigate the mechanisms of potential resistance to this compound and to explore potential combination therapies to overcome it.

Table 2: Key Preclinical Development Considerations

| Development Stage | Key Considerations | Potential Challenges |

| Lead Optimization | In silico ADME prediction, initial in vitro toxicity screens. | Poor predicted oral bioavailability, potential for metabolic instability. |

| In Vitro Studies | Kinase selectivity profiling, cell-based assays for efficacy and toxicity. | Off-target kinase inhibition leading to cellular toxicity, lack of potent activity against desired target. |

| In Vivo Studies | Pharmacokinetic studies in animal models, acute and chronic toxicology studies. | Unfavorable pharmacokinetic properties (e.g., rapid clearance), unforeseen in vivo toxicity. |

| Safety Pharmacology | Assessment of effects on major organ systems (cardiovascular, respiratory, central nervous system). | Potential for adverse cardiovascular effects, a known issue with some kinase inhibitors. |

Novel Derivatives and Analog Synthesis of 5 Bromo 2 Pyridin 4 Yloxy Pyrimidine for Enhanced Bioactivity

Design Principles for New Chemical Entities Based on 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

The design of new chemical entities originating from the this compound scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The core idea is to systematically modify the different components of the parent molecule—the pyrimidine (B1678525) ring, the pyridine (B92270) ring, and the bridging ether linkage—to optimize interactions with the biological target, improve pharmacokinetic properties, and minimize off-target effects.

A common approach is to leverage the known SAR of similar pyrimidine-based inhibitors. For instance, the pyrimidine ring often serves as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. nih.govnih.gov Modifications at the 5-position, currently occupied by a bromine atom, can be explored to probe a deeper hydrophobic pocket or to introduce vectors for further functionalization. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

The pyridin-4-yloxy moiety offers multiple avenues for modification. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position can be altered (e.g., to pyridin-2-yl or pyridin-3-yl) to optimize this interaction. mdpi.com Substituents can be introduced on the pyridine ring to enhance potency or to modulate physicochemical properties such as solubility and metabolic stability.

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a pivotal role in guiding the design of new analogs. By creating a model of the target protein's binding site, potential modifications to the lead compound can be evaluated in silico before embarking on synthetic efforts.

Table 1: Key Design Considerations for this compound Derivatives

| Molecular Component | Design Strategy | Rationale |

| Pyrimidine Ring | Substitution at C5 | Explore hydrophobic pockets, introduce new vectors, enhance halogen bonding. |

| Isosteric replacement | Modulate electronics and solubility. | |

| Pyridine Ring | Vary nitrogen position | Optimize hydrogen bonding with the target. |

| Substitution | Enhance potency, improve physicochemical properties. | |

| Ether Linkage | Conformation restriction | Reduce conformational flexibility, improve binding affinity. |

| Replacement | Explore alternative linker geometries. |

Synthesis of Conformationally Restricted Analogs

Reducing the conformational flexibility of a ligand can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding to its target. For a molecule like this compound, which has a flexible ether linkage, the synthesis of conformationally restricted analogs is a key optimization strategy.

One approach to restrict the rotation around the C-O-C bond is to introduce bulky substituents at the ortho positions of either the pyrimidine or the pyridine ring. This steric hindrance can favor a particular dihedral angle, effectively locking the molecule in a more bioactive conformation.

Another strategy involves cyclization, where the pyrimidine and pyridine rings are tethered together. This can be achieved by introducing reactive functional groups on both rings that can be subsequently cyclized to form a new ring system. For example, a substituent on the pyrimidine ring could be linked to a substituent on the pyridine ring to form a macrocycle.

The synthesis of such analogs often requires multi-step synthetic routes. For instance, the introduction of ortho substituents might necessitate the use of directed ortho-metalation (DoM) strategies or the synthesis of pre-functionalized starting materials.

Table 2: Examples of Synthetic Approaches for Conformationally Restricted Analogs

| Strategy | Synthetic Method | Desired Outcome |

| Steric Hindrance | Introduction of bulky groups (e.g., t-butyl, phenyl) ortho to the ether linkage. | Restricted rotation, stabilization of a specific conformation. |

| Cyclization | Intramolecular ring-closing metathesis or other cyclization reactions between substituents on both rings. | Rigidified scaffold with a defined geometry. |

| Bridging | Introduction of a short alkyl or other chain to link the two rings. | Reduced flexibility of the diaryl ether moiety. |

Isosteric Replacements and Bioisosteric Modifications

Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. This strategy involves replacing a functional group or a substructure with another that has similar steric and electronic properties but may alter other characteristics like metabolic stability, solubility, or target affinity. estranky.skcambridgemedchemconsulting.com

For this compound, several bioisosteric modifications can be envisaged:

Pyridine Ring: The pyridine ring can be substituted with other aromatic or heteroaromatic rings. For example, replacing the pyridine with a phenyl ring would remove the hydrogen bond accepting nitrogen, which could be useful to probe the importance of this interaction. Alternatively, other heterocycles like pyrazole (B372694) or imidazole (B134444) could be introduced. researchgate.netmdpi.com Benzonitrile has also been explored as a bioisostere for pyridine. researchgate.net

Bromine Atom: The bromine atom at the C5 position can be replaced with other halogens (Cl, I) to modulate the strength of halogen bonding or with other groups like a trifluoromethyl (CF3) group to act as a bioisostere of a methyl group with altered electronic properties.

Ether Linkage: The ether oxygen can be replaced with a sulfur atom (thioether), an amino group (amine linkage), or a methylene (B1212753) group (carbon bridge) to alter the geometry and flexibility of the linker.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Pyrimidine | Triazine, Purine | Altered H-bonding, modified electronics. |

| Pyridine | Phenyl, Pyrazole, Imidazole, Benzonitrile | Probing H-bond importance, altered basicity. researchgate.netmdpi.com |

| Bromine | Chlorine, Iodine, CF3 | Modulated halogen bonding, altered electronics. |

| Ether Oxygen | Sulfur, Nitrogen, CH2 | Altered linker geometry and flexibility. |

Diversification Strategies Using Combinatorial Chemistry and Parallel Synthesis

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are invaluable. nih.govacs.org These approaches allow for the rapid generation of large libraries of related compounds, where different building blocks are systematically varied.

A typical combinatorial approach for this scaffold would involve a convergent synthesis. For example, a library of substituted 4-hydroxypyridines can be reacted with 2-chloro-5-bromopyrimidine in a parallel fashion to generate a library of analogs with diversity on the pyridine ring. Similarly, a library of substituted 2-chloropyrimidines can be reacted with 4-hydroxypyridine (B47283).